

Finafloxacin: A C-8-Cyano Fluoroquinolone with pH-Dependent Bactericidal Activity

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Compound of Interest

Compound Name: *Finafloxacin hydrochloride*

Cat. No.: *B029271*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Finafloxacin is a novel, fifth-generation fluoroquinolone antibiotic distinguished by its C-8-cyano substituent.[1][2] This structural feature, along with a 7-pyrrolo-oxazinyl moiety, contributes to its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[1][3][4] A key and unique characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0), a property not observed in other marketed fluoroquinolones which typically lose efficacy at lower pH.[5][6] This attribute makes finafloxacin a promising candidate for treating infections in acidic body sites, such as the urinary tract, vagina, and stomach.[3][7]

Currently, finafloxacin is approved in the United States as an otic suspension (Xtoro™) for the treatment of acute otitis externa caused by *Pseudomonas aeruginosa* and *Staphylococcus aureus*. [3][8] Oral and intravenous formulations have undergone clinical trials for indications such as complicated urinary tract infections (cUTIs), pyelonephritis, and complicated intra-abdominal infections.[1][9]

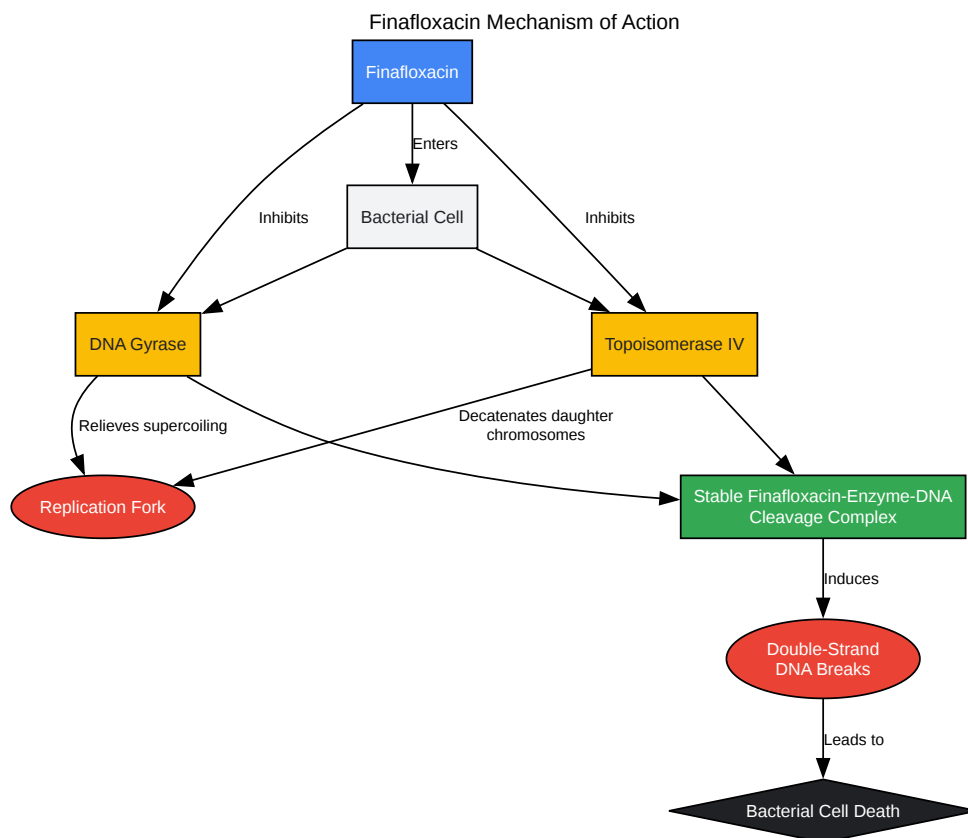
This technical guide provides a comprehensive overview of finafloxacin, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Finafloxacin's chemical structure is 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][3][10]oxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[3] Its molecular formula is C₂₀H₁₉FN₄O₄, with a molar mass of 398.394 g·mol⁻¹. [3] The presence of the C-8-cyano group is crucial for its activity against Gram-positive bacteria.[4] The drug's zwitterionic nature, with pKa values of 5.6 and 7.8, results in a lower isoelectric point (pH 6.7) compared to ciprofloxacin (pH 7.4), contributing to its enhanced activity at acidic pH.[3][7][11]

Mechanism of Action

Like other fluoroquinolones, finafloxacin's primary mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[10] Finafloxacin stabilizes the covalent complex between these enzymes and DNA, leading to double-stranded DNA breaks and subsequent bacterial cell death.[1][12] This dual-targeting activity contributes to its potent and rapid bactericidal effects.[1] The concentration of finafloxacin required to achieve 50% DNA cleavage is significantly lower (12 to 25-fold) than that of other fluoroquinolones.[1]



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Caption: Finafloxacin's mechanism of action targeting bacterial topoisomerases.

Quantitative Data

In Vitro Antibacterial Activity

Finafloxacin demonstrates a broad spectrum of activity against various bacterial pathogens. Its potency is significantly enhanced under acidic conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin and Comparator Fluoroquinolones at Different pH Values.

Organism	pH	Finafloxacin MIC (µg/mL)	Ciprofloxacin MIC (µg/mL)	Levofloxacin MIC (µg/mL)
Escherichia coli ATCC 25922	7.2	0.06	-	-
5.8	0.008	-	-	
Staphylococcus aureus ATCC 29213	7.2	0.25	-	-
5.8	0.06	-	-	
E. coli ATCC 25922	7.4	-	2- to 8-fold lower activity at pH 6.0	2- to 8-fold lower activity at pH 6.0
6.0	4- to 8-fold lower MIC than at pH 7.4	-	-	
5.0	8- to 16-fold lower MIC than ciprofloxacin or levofloxacin	Further 8-fold decrease from pH 6.0	Further 8-fold decrease from pH 6.0	

Data compiled from multiple sources.[\[5\]](#)[\[7\]](#)[\[11\]](#)

Topoisomerase Inhibition

Finafloxacin is a potent inhibitor of both E. coli DNA gyrase and topoisomerase IV.

Table 2: Comparative Activity of Finafloxacin and Other Fluoroquinolones Against Bacterial and Eukaryotic Type II Topoisomerases.

Compound	Human Topo II α Selectivity Index	E. coli DNA Gyrase CDL (ng/mL)	E. coli DNA Gyrase CL50 (ng/mL)	E. coli Topo IV CDL (ng/mL)	E. coli Topo IV CL50 (ng/mL)
Finafloxacin	250	1	2.5	1	2.5
Ciprofloxacin	-	>10	>10	10	>10
Moxifloxacin	-	1	2.5	1	5
Clinafloxacin	-	1	2.5	1	5
Enoxacin	-	>10	>10	>10	>10

CDL: Cleavage Detection Limit (lowest concentration yielding detectable cleavage product).

CL50: Concentration causing 50% DNA cleavage. Data from TopoGEN, Inc. study.[\[13\]](#)

Pharmacokinetic Properties

Finafloxacin exhibits favorable pharmacokinetic properties in humans, including good oral bioavailability and a half-life of approximately 10 hours.[\[3\]](#)[\[14\]](#)

Table 3: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers.

Administration	Dose	C _{max} (mg/L)	t _{max} (h)	AUC _∞ (mg·h/L)	t _{1/2} (h)	Renal Clearance (CL _r)
Oral (single dose)	25-800 mg	Dose-proportional	0.25 - 2.50	Dose-proportional	~10	-
Oral (multiple dose, day 7)	300 mg	-	-	-	-	-
600 mg	-	-	-	-	-	-
800 mg	-	-	-	-	-	-
Intravenous (single dose)	200-1000 mg	-	-	-	-	30-44% of dose excreted unchanged in urine

C_{max}: Maximum plasma concentration; t_{max}: Time to reach C_{max}; AUC_∞: Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Elimination half-life. Data from Phase I clinical trials.[\[14\]](#)[\[15\]](#)[\[16\]](#)

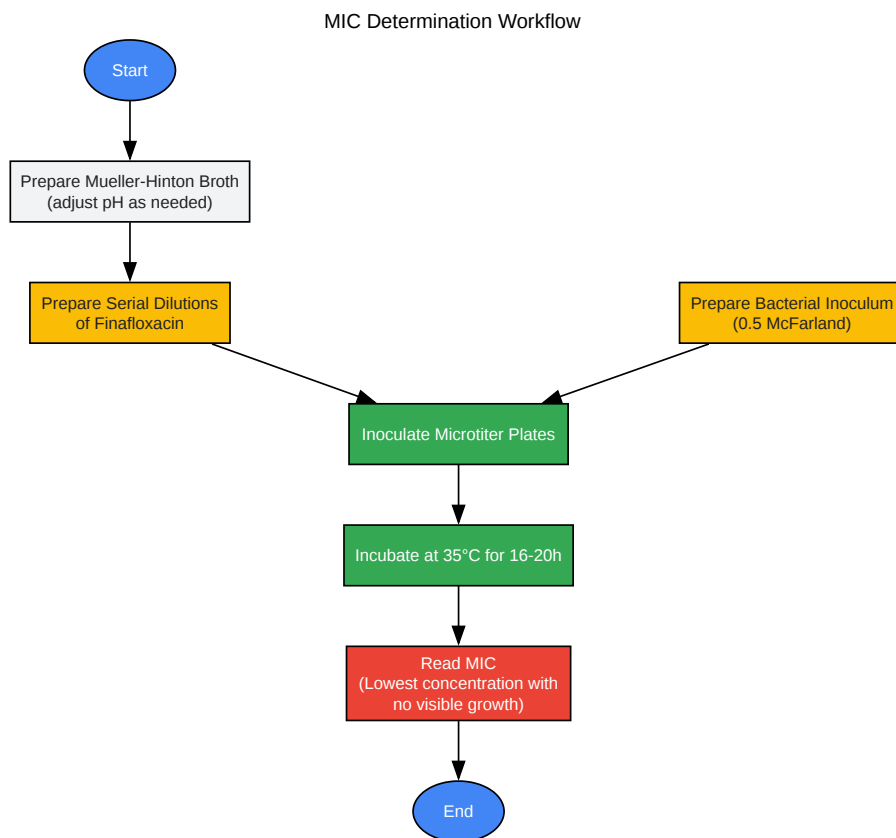
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of finafloxacin is determined by measuring its MIC against various bacterial strains using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[17\]](#)[\[18\]](#)

Protocol for Broth Microdilution MIC Assay:

- **Media Preparation:** Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). For pH-dependent studies, adjust the pH of the broth to the desired levels (e.g., 5.8, 7.2) using hydrochloric acid before autoclaving.[\[5\]](#)[\[19\]](#)
- **Antibiotic Preparation:** Prepare a stock solution of finafloxacin in a suitable solvent (e.g., DMSO) and then perform serial two-fold dilutions in the appropriate broth in 96-well microtiter plates.
- **Inoculum Preparation:** Grow bacterial cultures to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in each well of the microtiter plate.
- **Incubation:** Inoculate the microtiter plates containing the serially diluted finafloxacin and incubate at 35°C for 16-20 hours in ambient air.[\[17\]](#)
- **MIC Determination:** The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Topoisomerase II Inhibition and DNA Cleavage Assay

This assay measures the ability of finafloxacin to inhibit the activity of bacterial DNA gyrase and topoisomerase IV and to induce DNA cleavage.[13][20]

Protocol for Topoisomerase Inhibition Assay:

- Enzyme and Substrate Preparation:
 - Purify *E. coli* DNA gyrase and topoisomerase IV.
 - Use supercoiled plasmid DNA (e.g., pHOT1) as the substrate for the gyrase supercoiling assay and relaxed plasmid DNA for the topoisomerase IV decatenation assay.[13]

- Reaction Mixture:
 - For the gyrase supercoiling assay, the reaction mixture typically contains the enzyme, supercoiled DNA, ATP, and varying concentrations of fleroxacin in a suitable buffer.
 - For the topoisomerase IV decatenation assay, the reaction mixture includes the enzyme, kinetoplast DNA (kDNA), ATP, and different concentrations of the drug.
 - For the DNA cleavage assay, the reaction mixture contains the enzyme, supercoiled or relaxed DNA, and the test compound. The reaction is stopped by the addition of SDS and proteinase K.[\[13\]](#)[\[21\]](#)
- Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
- Analysis:
 - Separate the different DNA topoisomers (supercoiled, relaxed, linear) by agarose gel electrophoresis.
 - Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
 - Quantify the amount of linear DNA to determine the extent of DNA cleavage.[\[13\]](#)
- Data Interpretation:
 - The Cleavage Detection Limit (CDL) is the lowest drug concentration that produces a detectable amount of linear DNA.
 - The CL50 is the drug concentration that results in the cleavage of 50% of the DNA substrate.[\[13\]](#)

Conclusion

Floxacin is a promising C-8-cyano fluoroquinolone with a unique pH-dependent bactericidal activity. Its potent dual inhibition of DNA gyrase and topoisomerase IV, broad spectrum of activity, and enhanced efficacy in acidic environments make it a valuable agent in the fight against bacterial infections, particularly in acidic niches of the body. The data and protocols

presented in this guide provide a solid foundation for further research and development of this important antibiotic.

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